molecular formula C12H19NOS B13272861 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol

1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13272861
M. Wt: 225.35 g/mol
InChI Key: RATZWHJKWALXBS-UHFFFAOYSA-N
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Description

1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol is a compound that features a cyclohexanol core with a thiophen-3-ylmethyl group and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The thiophen-3-ylmethylamine is synthesized by reacting thiophene-3-carboxaldehyde with an amine under reductive amination conditions.

    Cyclohexanol Derivative Formation: The aminomethyl intermediate is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions using the same synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexanone.

    Reduction: Formation of 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid share structural similarities.

    Cyclohexanol Derivatives: Compounds such as cyclohexanol and cyclohexanone are structurally related.

Uniqueness

1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol is unique due to the combination of the thiophene ring and the cyclohexanol core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

1-[(thiophen-3-ylmethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H19NOS/c14-12(5-2-1-3-6-12)10-13-8-11-4-7-15-9-11/h4,7,9,13-14H,1-3,5-6,8,10H2

InChI Key

RATZWHJKWALXBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CSC=C2)O

Origin of Product

United States

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